2-(Adamantan-1-YL)-4-chloro-5-[(2-hydroxyethyl)amino]-2,3-dihydropyridazin-3-one
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Overview
Description
2-(Adamantan-1-YL)-4-chloro-5-[(2-hydroxyethyl)amino]-2,3-dihydropyridazin-3-one is a compound that belongs to the class of adamantane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-4-chloro-5-[(2-hydroxyethyl)amino]-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method includes the reaction of adamantan-1-ylamine with 4-chloro-5-nitro-2,3-dihydropyridazin-3-one under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like copper(II) acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-YL)-4-chloro-5-[(2-hydroxyethyl)amino]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like iodine or other oxidants.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under conditions involving solvents like acetonitrile and catalysts like copper(II) acetate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted adamantane derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in the treatment of influenza and other viral infections.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-YL)-4-chloro-5-[(2-hydroxyethyl)amino]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, which can disrupt viral replication and other biological processes . The exact molecular pathways involved may include the inhibition of viral neuraminidase and other key enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Known for its antiviral properties, particularly against influenza.
2-(Adamantan-1-yl)-N-(2-((2-((2-hydroxyethyl)amino)ethyl)amino)quinolin-5-yl)acetamide: Another adamantane derivative with potential antiviral activity.
Uniqueness
2-(Adamantan-1-YL)-4-chloro-5-[(2-hydroxyethyl)amino]-2,3-dihydropyridazin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of adamantane and pyridazinone moieties provides a versatile scaffold for further functionalization and optimization for various applications .
Properties
Molecular Formula |
C16H22ClN3O2 |
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Molecular Weight |
323.82 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-chloro-5-(2-hydroxyethylamino)pyridazin-3-one |
InChI |
InChI=1S/C16H22ClN3O2/c17-14-13(18-1-2-21)9-19-20(15(14)22)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12,18,21H,1-8H2 |
InChI Key |
NLHMOHRQASIBEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCO)Cl |
Origin of Product |
United States |
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